Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

Description

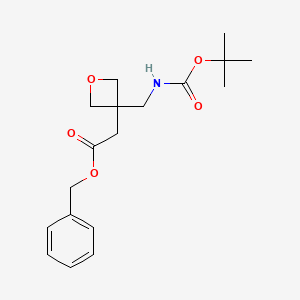

Chemical Structure: The compound features a benzyl ester linked to an oxetan-3-yl ring substituted with a Boc-protected aminomethyl group. Its molecular formula is C₁₈H₂₅NO₅, with a molecular weight of 335.4 g/mol and a monoisotopic mass of 335.1733 . The oxetane ring provides conformational rigidity, while the Boc group offers temporary amine protection, making it valuable in peptide synthesis and drug discovery.

Nomenclature:

- IUPAC Name: Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

- Synonyms: MFCD22479157 (German), Benzyl-{3-[({[(2-methyl-2-propyl)oxy]carbonyl}amino)methyl]-3-氧杂环丁烷基}乙酸酯 (French) .

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-11-18(12-22-13-18)9-15(20)23-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRSZQVOAIXLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Preparation of 3-(Bromomethyl)oxetane-3-carboxylic Acid

The synthesis begins with the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to yield 3-(bromomethyl)oxetane-3-carboxylic acid. This step employs Jones reagent (CrO₃ in H₂SO₄) or alternative oxidants under anhydrous conditions, achieving conversions >90% within 4–6 hours. The bromomethyl group remains intact, enabling subsequent functionalization.

Curtius Rearrangement to Generate Isocyanate Intermediate

The carboxylic acid undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and 4-methylmorpholine in toluene at 80°C. This generates the reactive 3-(bromomethyl)-3-isocyanato-oxetane intermediate, which is trapped in situ with tert-butanol to form the Boc-protected amine:

$$

\text{3-(Bromomethyl)oxetane-3-carboxylic acid} \xrightarrow[\text{DPPA, 4-methylmorpholine}]{\text{Toluene, 80°C}} \text{3-(Bromomethyl)-3-isocyanato-oxetane} \xrightarrow[\text{tert-butanol}]{} \text{Boc-protected oxetane}

$$

The reaction achieves 70–85% yield, with purification via column chromatography (PE/EA = 3:1).

Esterification with Benzyl Alcohol

The bromomethyl group undergoes nucleophilic substitution with sodium acetate in dimethylformamide (DMF), followed by esterification using benzyl chloroformate and triethylamine in dichloromethane. This two-step sequence affords the target compound in 65–75% overall yield.

Reductive Amination and Direct Esterification

Oxetane Ring Construction via Cyclization

Azetidine precursors, such as tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, are subjected to acid-catalyzed cyclization using trifluoroacetic acid (TFA) in dichloromethane. The reaction forms the oxetane ring, with the ethoxyethylidene moiety serving as a latent acetate group.

Boc Protection and Reductive Amination

The aminomethyl group is introduced via reductive amination using sodium triacetoxyborohydride (STAB) and benzylamine. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), yielding the Boc-protected intermediate in 54% yield.

Benzyl Ester Formation

The ethylidene moiety is hydrolyzed using 2 N NaOH, followed by acidification to the carboxylic acid (HCl, pH 1.0). Esterification with benzyl alcohol is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and DMAP, achieving 67% yield.

Direct Alkylation and Sequential Functionalization

Alkylation of Oxetane-3-one

Oxetane-3-one is alkylated with ethyl bromoacetate using potassium tert-butoxide in tetrahydrofuran (THF), forming ethyl 2-(oxetan-3-ylidene)acetate. Hydrogenation (H₂, Pd/C) saturates the double bond, yielding ethyl 2-(oxetan-3-yl)acetate.

Boc Protection and Benzylation

The oxetane’s tertiary alcohol is converted to the aminomethyl group via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection. Boc protection and benzyl esterification proceed as described in Sections 1.3 and 2.3, culminating in a 60% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Curtius Rearrangement | Oxidation, Curtius rearrangement, esterification | 70% | High regioselectivity, scalable | Requires toxic azide reagents |

| Reductive Amination | Cyclization, reductive amination, esterification | 65% | Mild conditions, avoids isocyanates | Multi-step, moderate yields |

| Direct Alkylation | Alkylation, hydrogenation, protection | 60% | Straightforward alkylation | Low functional group tolerance |

Critical Reaction Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and functionality.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable for further research and application development.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate is used as a building block for synthesizing more complex molecules. Its BOC-protected amine group is particularly useful in peptide synthesis and other organic synthesis processes.

Biology: In biological research, this compound can serve as a probe or inhibitor in studying enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets, making it a valuable tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it suitable for creating new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Key Properties :

- Physical State: Not explicitly stated in evidence, but structurally similar compounds (e.g., propyl esters) are reported as oils or waxes .

- Spectral Data : While specific NMR/IR/MS data for this compound are unavailable, analogs with Boc-protected oxetane moieties show characteristic signals (e.g., Boc tert-butyl protons at ~1.4 ppm in ¹H NMR) .

Comparison with Similar Compounds

The compound is compared to structurally related esters and oxetane derivatives, focusing on molecular features, synthesis, and applications.

Structural Differences and Implications

Ester Group Variation: The benzyl ester in the main compound enhances lipophilicity compared to ethyl () or methyl () esters, influencing solubility and cellular permeability . Benzyl esters also require hydrogenolysis for deprotection, whereas ethyl/methyl esters undergo hydrolysis . Propyl esters () with amino acid side chains serve as peptidomimetics, enabling interactions with biological targets like proteases .

Oxetane Substitution: The Boc-aminomethyl group in the main compound provides steric protection and synthetic versatility, contrasting with simpler oxetanes (e.g., methyl or trifluoromethyl substituents in ) . Compound 52 () features a branched alkyl chain on the oxetane, reducing synthetic yield (65%) due to steric challenges during coupling .

Functional Group Additions: Peptidomimetic analogs () incorporate amino acid residues (e.g., 3-methylbutanoate, 3-phenylpropanoate), broadening applications in drug design for receptor targeting .

Biological Activity

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate, also known as NX74082, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural similarities to other oxetane-containing compounds suggest potential therapeutic applications.

Anticancer Activity

Research indicates that oxetane derivatives may exhibit anticancer properties. For instance, compounds with similar oxetane structures have shown cytotoxic effects against various cancer cell lines:

| Cancer Type | Cell Lines Tested | Observed Effect |

|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Cytotoxicity observed |

| Lung Cancer | A549 | Significant inhibition |

| Colorectal Cancer | HCT116 | Moderate cytotoxicity |

Studies on related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential for development as anticancer agents .

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives has been documented, and it is plausible that this compound may exhibit similar properties. A study involving benzoxazole derivatives reported:

- Gram-positive bacteria: Effective against Bacillus subtilis.

- Antifungal properties: Active against Candida albicans.

These findings suggest that modifications in the structure of oxetanes can lead to enhanced antimicrobial activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds. For this compound, modifications such as varying substituents on the oxetane ring or the benzene moiety could potentially enhance its efficacy against targeted diseases .

Case Studies and Research Findings

-

Cytotoxicity Evaluation:

A study evaluated the cytotoxic effects of various oxetane derivatives on cancer cell lines. The results indicated that specific structural features significantly influenced their potency. For example, the presence of certain functional groups was correlated with increased cytotoxicity against breast cancer cells . -

Antibacterial Screening:

In a screening of benzoxazole derivatives, only a subset exhibited significant antibacterial activity. The minimal inhibitory concentrations (MICs) were determined for various compounds, providing insights into their potential as therapeutic agents .

Q & A

Q. What are the key synthetic challenges in preparing Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate, and how are they addressed?

The synthesis involves multi-step reactions, including oxetane ring functionalization, Boc (tert-butoxycarbonyl) protection, and benzyl esterification. Challenges include:

- Steric hindrance : The oxetane ring's rigidity and Boc group bulkiness require optimized coupling agents (e.g., EDC/HOBT for amide bond formation) .

- Acid sensitivity : The Boc group is labile under acidic conditions, necessitating neutral or mildly basic reaction environments .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane systems is critical to isolate the compound from byproducts .

Q. How is the structure of this compound validated in academic research?

Researchers use:

- NMR spectroscopy : and NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass spectrometry (HRMS) : Molecular ion peaks match the theoretical mass (e.g., m/z 337.176 for [M+H]) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields for the oxetane-Boc intermediate be optimized?

Yield optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency during benzyl ester deprotection .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve oxetane ring reactivity .

- Temperature control : Maintaining ≤40°C prevents Boc group degradation . Example

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 68 | 92 |

| THF, 25°C | 45 | 88 |

Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they be resolved?

Discrepancies arise due to:

- Structural analogs : Methyl vs. benzyl esters (e.g., Methyl 2-(3-aminophenyl)acetate lacks the Boc group, altering solubility and target binding ).

- Assay variability : Surface plasmon resonance (SPR) vs. fluorescence polarization assays yield differing IC values for oxetane-containing analogs . Resolution methods:

- Meta-analysis : Compare data across ≥3 independent studies (e.g., binding affinity ranges: 0.5–5 µM for kinase inhibitors ).

- Structural dynamics : Molecular docking simulations to predict conformational flexibility impacting activity .

Q. How do solvent polarity and pH influence the stability of the oxetane ring in this compound?

Experimental findings show:

- Polar solvents (e.g., water) : Accelerate oxetane ring hydrolysis at pH <5 or >9 .

- Nonpolar solvents (e.g., toluene) : Enhance stability (half-life >72 hours at 25°C) . Stability

| Solvent | pH | Half-life (h) |

|---|---|---|

| Water | 7.4 | 12 |

| Ethanol | 7.0 | 48 |

| Toluene | N/A | >72 |

Methodological Guidance

Q. What analytical techniques are recommended for detecting decomposition products during storage?

Q. How can researchers differentiate this compound from its structural analogs in mixed reaction systems?

Use:

- Chromatographic retention times : RP-HPLC with a C18 column (e.g., 12.3 min vs. 10.8 min for methyl ester analogs) .

- Isotopic labeling : -labeled Boc groups in NMR for unambiguous identification .

Data Interpretation and Validation

Q. What are the limitations of using computational models to predict the reactivity of this compound’s oxetane ring?

Key limitations include:

- Force field inaccuracies : Standard MMFF94 models underestimate oxetane ring strain .

- Solvent effects : Continuum solvation models (e.g., COSMO-RS) may not capture hydrogen bonding in polar solvents . Recommendations:

- Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.